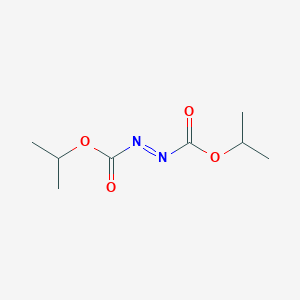

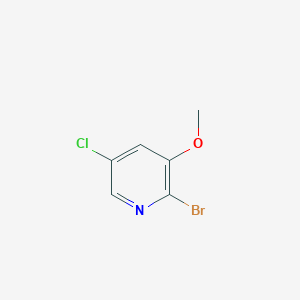

2-溴-5-氯-3-甲氧基吡啶

描述

Synthesis Analysis

The synthesis of halogenated pyridine derivatives often involves regioselective halogenation and nucleophilic substitution reactions. For instance, an efficient synthesis route for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting from methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide and subsequent reactions leading to the desired product with an overall yield of 67% . Similarly, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involved a Vilsmeier–Haack chlorination starting from a dihydropyridine precursor . These methods highlight the versatility of halogenated pyridines as intermediates for further chemical transformations.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the solid-state structure of halogenated pyridines. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was elucidated using X-ray analysis, revealing the presence of two independent molecules in the asymmetric unit . The molecular structure often influences the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

Halogenated pyridines are reactive intermediates that can undergo various chemical reactions. The reactivity of these compounds can be influenced by the nature and position of the substituents on the pyridine ring. For instance, the synthesis of pentasubstituted pyridines was achieved using halogen dance reactions, demonstrating the reactivity of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine . Additionally, the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and hydrohalic acids has been examined, showing the potential for halogen exchange reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines can be influenced by their molecular structure. For example, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV–vis absorption and fluorescence spectroscopy, with absorption and fluorescence maxima observed at 290 nm and 480 nm, respectively . The effects of solvents on the emission spectra were also studied. The crystal structures of lanthanide complexes with 2-bromo-5-methoxybenzoic acid revealed a 3D supramolecular network formed through hydrogen bond and π–π stacking interactions, which could affect their luminescence behaviors .

科学研究应用

1. 作为吡啶前体

Walters, Carter, and Banerjee (1992)证明了相关化合物3-溴-2-氯-4-甲氧基吡啶作为实用的2,3-吡啶前体。这种吡啶通过卤素金属交换生成,与各种呋喃发生区域选择性反应,表明其在合成化学应用中的潜力(Walters, Carter, & Banerjee, 1992)。

2. 在卤原子迁移研究中

Hertog和Schogt(2010)探讨了二羟基吡啶卤衍生物中卤原子的迁移。他们合成了5-溴-3-氯-2,4-二羟基吡啶并确定了其结构,有助于理解这类化合物中的卤原子迁移(Hertog & Schogt,2010)。

3. 在化学合成中

Hirokawa,Horikawa和Kato(2000)描述了一个涉及与2-溴-5-氯-3-甲氧基吡啶密切相关的化合物的高效合成过程。他们的工作突出了它在合成复杂分子中的实用性,特别是在药物化学领域(Hirokawa, Horikawa, & Kato, 2000)。

4. 在晶体结构分析中

Wang,Nong,Sht和Qi(2008)使用类似卤代吡啶合成了一种席夫碱化合物。他们表征了其晶体结构,展示了这类化合物在推动晶体学研究中的作用(Wang, Nong, Sht, & Qi, 2008)。

5. 作为富含卤素的中间体

Wu,Porter,Frennesson和Saulnier(2022)报道了使用卤素舞动反应合成独特的卤代吡啶异构体。他们的工作强调了富含卤素的吡啶(如2-溴-5-氯-3-甲氧基吡啶)在开发新型药物化学构建模块中的重要性(Wu, Porter, Frennesson, & Saulnier, 2022)。

安全和危害

When handling 2-Bromo-5-chloro-3-methoxypyridine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be worn, including approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection . It should be stored in a dark place, sealed, and at room temperature .

Relevant Papers The search results did not provide specific papers related to 2-Bromo-5-chloro-3-methoxypyridine .

属性

IUPAC Name |

2-bromo-5-chloro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQNSONLVQEQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597890 | |

| Record name | 2-Bromo-5-chloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-chloro-3-methoxypyridine | |

CAS RN |

127561-71-1 | |

| Record name | 2-Bromo-5-chloro-3-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127561-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

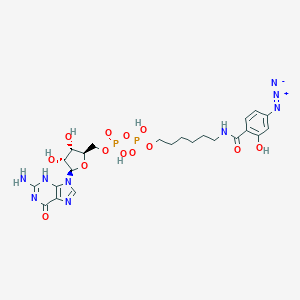

![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)

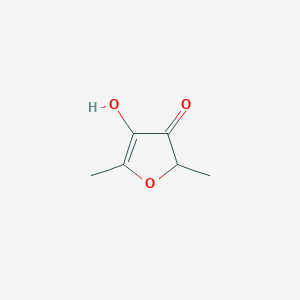

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)